2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene
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Overview
Description
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene is an organic compound with the molecular formula C₁₇H₁₀F₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ethenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Shares the ethynyl and difluorobenzene moieties but lacks the ethenyl group.
4-Ethynyl-α,α,α-trifluorotoluene: Contains an ethynyl group and a trifluoromethyl group, offering different electronic properties.
4-Ethynylanisole: Features an ethynyl group and a methoxy group, providing different reactivity.
Uniqueness
2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene is unique due to the combination of difluoromethyl, ethynyl, and ethenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
797047-49-5 |
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Molecular Formula |
C17H10F4 |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2-[2-[4-(difluoromethyl)phenyl]ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C17H10F4/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)17(20)21/h2-4,6-7,9-10,17H,1H2 |
InChI Key |
UQIOBCSJRNIBML-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)F)F |
Origin of Product |
United States |
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